molecular formula C18H26N6O B4106006 6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4106006
M. Wt: 342.4 g/mol
InChI Key: BHCSIGFKSFINLQ-UHFFFAOYSA-N
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Description

6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a triazine core

Properties

IUPAC Name

6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-12-8-13(2)10-24(9-12)11-16-21-17(19)23-18(22-16)20-14-4-6-15(25-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSIGFKSFINLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the piperidine derivative and the triazine core. The piperidine derivative can be synthesized through a series of reactions involving the alkylation of piperidine with appropriate reagents. The triazine core is often prepared through cyclization reactions involving cyanuric chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar piperidine ring structure.

    Triazine Derivatives: Compounds with a triazine core, such as cyanuric chloride.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as anisole.

Uniqueness

6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

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